molecular formula C9H10N4S B2798491 2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole CAS No. 2142956-97-4

2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole

Cat. No. B2798491
CAS RN: 2142956-97-4
M. Wt: 206.27
InChI Key: BYRCDPQNEJEFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole, also known as CTZ, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its ability to inhibit the activity of a specific enzyme, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole involves the inhibition of the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA. By inhibiting this enzyme, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit ribonucleotide reductase, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is its specificity for ribonucleotide reductase, which makes it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is interest in studying the anti-inflammatory and antioxidant properties of this compound, which may have potential applications in the treatment of other diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound, in order to determine its suitability for use in humans.

Synthesis Methods

The synthesis of 2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole involves the reaction of cyclopropyl isothiocyanate with 1,2,4-triazole-1-ylmethylamine in the presence of a base. This reaction results in the formation of this compound as a yellow solid, which can be further purified through recrystallization.

Scientific Research Applications

2-Cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential applications in the treatment of various diseases. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the activity of a specific enzyme that is involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

2-cyclopropyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-7(1)9-12-8(4-14-9)3-13-6-10-5-11-13/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCDPQNEJEFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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